molecular formula C20H26O2 B133733 3,4-Didehydroretinoic acid CAS No. 4159-20-0

3,4-Didehydroretinoic acid

Cat. No. B133733
CAS RN: 4159-20-0
M. Wt: 298.4 g/mol
InChI Key: SYESMXTWOAQFET-YCNIQYBTSA-N
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Description

3,4-Didehydroretinoic acid is a biologically significant compound that plays a role in vertebrate development, particularly in the differentiation and morphogenesis of limbs and neuronal tissues. It is an endogenous retinoid that has been identified in various species, including chicks and Xenopus embryos, and has been shown to be equipotent to retinoic acid in inducing digit duplications in chick wing buds and supporting chick neuronal development . It is also present in human tissues, such as keratinocytes, and has been implicated in the regulation of keratinization and cellular differentiation .

Synthesis Analysis

The synthesis of 3,4-didehydroretinoic acid involves metabolic conversion from its precursor, all-trans-3,4-didehydroretinol (vitamin A2), to all-trans-3,4-didehydroretinal and subsequently to the acid form . A study on Xenopus embryos demonstrated that exogenous all-trans-3,4-didehydroretinol is metabolized to 3,4-didehydroretinoic acid during early embryonic development . Additionally, a stereoselective synthesis of 3,4-didehydroretinal, a related compound, has been achieved through the Horner-Emmons reaction, which could potentially be applied to the synthesis of 3,4-didehydroretinoic acid .

Molecular Structure Analysis

The molecular structure of 3,4-didehydroretinoic acid is characterized by the presence of a conjugated double bond system, which is crucial for its activity. The compound binds with high affinity to various retinoic acid receptors, and its structure allows it to activate these receptors effectively . The binding characteristics of 3,4-didehydroretinoic acid to retinoid receptors have been compared to those of retinoic acid, demonstrating similar affinities and transactivation properties .

Chemical Reactions Analysis

3,4-Didehydroretinoic acid is involved in several chemical reactions within the body, primarily related to its role as a ligand for nuclear retinoid receptors. It activates gene transcription by binding to retinoic acid response elements in gene promoters . The metabolism of retinol to 3,4-didehydroretinol, and subsequently to 3,4-didehydroretinoic acid, has been demonstrated in human cells, suggesting that this pathway is an important aspect of retinoid metabolism .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-didehydroretinoic acid are similar to those of retinoic acid, with both compounds exhibiting similar biological activities in various test systems. They are equipotent inducers of differentiation in certain cell types and have almost equal affinities for nuclear retinoic acid receptors . The metabolism of 3,4-didehydroretinoic acid differs depending on the cell type, and it is not readily converted to retinoic acid, indicating that its biological effects are not due to this conversion .

Scientific Research Applications

Biological Relevance in Freshwater Fish 3,4-Didehydroretinol (DROL, vitamin A2), including its form 3,4-didehydroretinoic acid, has a significant biological role in freshwater fish. It exhibits higher vitamin A biological activity compared to all-trans retinol (ROL, vitamin A1), suggesting its potential in addressing vitamin A deficiency through dietary sources like small indigenous fish species in regions with high prevalence of this deficiency (La Frano, Cai, Burri, & Thilsted, 2018).

Role in Skin and Liver Enzyme Inhibition Research indicates that 3,4-didehydroretinoic acid can act as a competitive inhibitor of certain enzyme activities in human liver and skin. This aspect is crucial in understanding its biochemical interactions and potential therapeutic applications (Karlsson, Vahlquist, Kedishvili, & Törmä, 2003).

Biomonitoring in Freshwater Fish-Feeding Mammals 3,4‐Didehydroretinol is a major form of vitamin A in mammals feeding on freshwater fish, making it a potential sensitive biomarker for environmental studies, especially in the context of exposure to organochlorines (Käkelä, Käkelä, & Hyvärinen, 2002).

Chemical Synthesis and Applications The chemical synthesis of 3,4-didehydroretinoic acid has been explored, indicating its potential in various chemical and pharmacological applications. Such syntheses are crucial for enabling further research and understanding of its properties (Wada, Wang, & Ito, 2008).

Future Directions

Research on retinoic acid and its derivatives, including 3,4-Didehydroretinoic acid, is ongoing. Future directions may include further exploration of the role of the retinoic acid pathway in cancer progression and the development of combination strategies targeting both the retinoic acid pathway and other targets .

properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6-12,14H,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYESMXTWOAQFET-YCNIQYBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310910
Record name 3,4-Didehydroretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Didehydroretinoic acid

CAS RN

4159-20-0
Record name 3,4-Didehydroretinoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4159-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Didehydroretinoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004159200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Didehydroretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
422
Citations
C Thaller, G Eichele - Nature, 1990 - nature.com
THERE is increasing evidence that retinoic acid is a morphogen involved in vertebrate development 1,2 . This evidence comes in part from studies of the chick wing bud, in which local …
Number of citations: 333 www.nature.com
H Törmä, D Asselineau, E Andersson, B Martin… - Journal of investigative …, 1994 - Elsevier
The biologic activities of retinoic acid and 3,4-didehydroretinoic acid, two endogenous vitamin A derivatives in various tissues, were compared to their affinities for the nuclear retinoic …
Number of citations: 26 www.sciencedirect.com
JJ Repa, LA Plum, PK Tadikonda… - The FASEB …, 1996 - Wiley Online Library
All‐trans 3,4‐didehydroretinoic acid (at‐ddRA) has been identified as a biologically important retinoid in avian, but not mammalian, embryonic development. In this report, we show that …
Number of citations: 20 faseb.onlinelibrary.wiley.com
T Karlsson, A Vahlquist, N Kedishvili… - … and biophysical research …, 2003 - Elsevier
Retinol dehydrogenase-4 (RoDH-4) converts retinol and 13-cis-retinol to corresponding aldehydes in human liver and skin in the presence of NAD + . RoDH-4 also converts 3α-…
Number of citations: 95 www.sciencedirect.com
RK Randolph, M Simon - Journal of investigative dermatology, 1996 - Elsevier
The potential for all-trans-retinoic acid to regulate the metabolism of 3 H-retinol and 3 H-3,4-didehydro-retinol was examined in cultured human epidermal keratinocytes. Confluent …
Number of citations: 25 www.sciencedirect.com
JC Kraft, D Kimelman, MR Juchau - Drug metabolism and disposition, 1995 - Citeseer
This study demonstrates early embryonic metabolism of exoge-nous all-trans-3, 4-didehydroretlnol(vitamIn AJ to all-trans-3, 4-di-dehydroretinal and to all-trans-3, 4-didehydroretinoic …
Number of citations: 19 citeseerx.ist.psu.edu
H Törmä, E Stenström, E Andersson… - Skin Pharmacology and …, 1991 - karger.com
For unknown reasons, the epidermal concentrations of retinol and its metabolite 3,4-didehydroretinol become characteristically changed during treatment with certain synthetic retinoids. …
Number of citations: 15 karger.com
PK Duitsman, JA Olson - Teratology, 1996 - Wiley Online Library
The teratogenic potencies of the all‐trans isomers of retinoic acid (RA), 3,4‐didehydroretinyl acetate (A2), and retinyl acetate (A1) were compared. Groups of eight timed‐pregnant …
Number of citations: 12 onlinelibrary.wiley.com
MH Foglio, G Duester - Biochimica et Biophysica Acta (BBA)-Protein …, 1999 - Elsevier
Some members of the human alcohol dehydrogenase (ADH) family possess retinol dehydrogenase activity and may thus function in production of the active nuclear receptor ligand …
Number of citations: 22 www.sciencedirect.com
E Andersson, C Björklind, H Törmä… - Biochimica et Biophysica …, 1994 - Elsevier
Conversion of retinol to 3,4-didehydroretinol is probably a rate-limiting step in the formation of 3,4-didehydroretinoic acid, a candidate ligand for nuclear retinoid receptors in human …
Number of citations: 14 www.sciencedirect.com

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